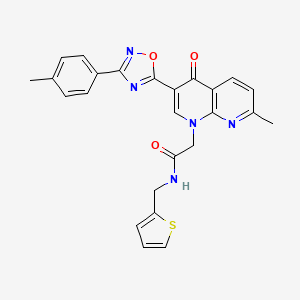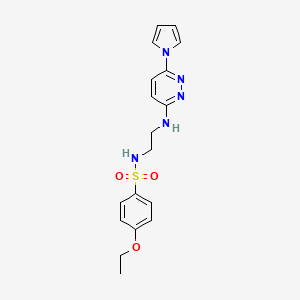
1-(2-Chloro-6-nitrophenyl)piperidine
Overview
Description
1-(2-Chloro-6-nitrophenyl)piperidine is a chemical compound with the CAS Number: 3970-42-1 . It has a molecular weight of 240.69 and its IUPAC name is 1-(2-chloro-6-nitrophenyl)piperidine . The compound is typically 98% pure .
Molecular Structure Analysis
The linear formula of 1-(2-Chloro-6-nitrophenyl)piperidine is C11H13ClN2O2 . The InChI code is 1S/C11H13ClN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 .Scientific Research Applications
Ionic Liquid Effects on Aminolysis
- Ionic Liquid Influence : The study by Millán et al. (2013) explores the reaction of p-nitrophenyl acetate with piperidine in different solvents, including ionic liquids. This research highlights the impact of the solvent medium on the rate and mechanism of aminolysis reactions involving piperidine (Millán et al., 2013).
Nucleophilic Substitution Reactions
- Unexpected Product Formation : Nasielski and Rypens (1991) reported the formation of an unexpected disubstitution product, 6-nitro-2,3-di-piperidinoquinoxaline, from the reaction of excess piperidine with 2-chloro-7-nitroquinoxaline. This study provides insight into unusual nucleophilic substitution reactions involving nitrophenyl substituted piperidines (Nasielski & Rypens, 1991).
Piperidine Nitroxyl Radicals
- Antioxidant Applications : Sakai et al. (2010) investigated piperidine nitroxyl radicals, particularly focusing on 2,2,6,6-tetramethylpiperidin-4-one compounds. Their study revealed the potential of these radicals in various applications, including as antioxidants, contrast agents, and spin probes (Sakai et al., 2010).
Aromatic Substitution Reactions
- Kinetic Studies of Substitution : Pietra et al. (1968) conducted a detailed study on the aromatic substitution reactions by piperidine, demonstrating the dependence of kinetic deuterium isotope effect on the group displaced. This research is significant for understanding the reaction mechanisms of substituted piperidines (Pietra et al., 1968).
Crystallographic Studies
- Structural Characterization : The work of Gzella et al. (1999) on azole derivatives, involving piperidine, provides valuable structural insights through X-ray crystallography. This research is crucial for understanding the molecular configuration and interaction of nitropiperidinoimidazolderivates (Gzella et al., 1999).
Radical Scavenging Studies
- Peroxynitrite and Superoxide Quantification : Dikalov et al. (1997) examined the reaction of hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine with peroxynitrite and superoxide radicals. This study contributes to the understanding of reactive oxygen species and their interactions with piperidine derivatives (Dikalov et al., 1997).
Safety and Hazards
properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSUFPYKBRXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

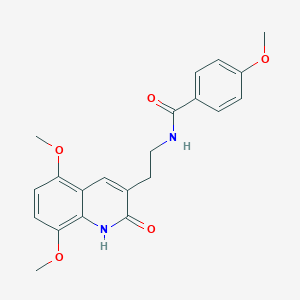
![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)

![Methyl 1-[2-(4-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2462303.png)
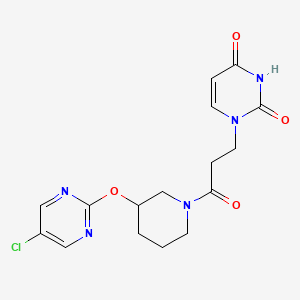
![Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2462307.png)
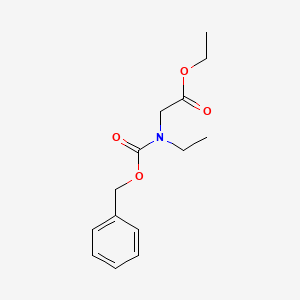
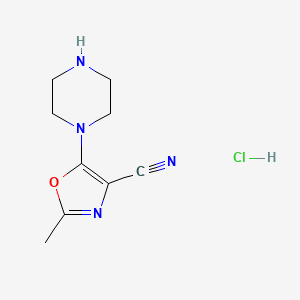
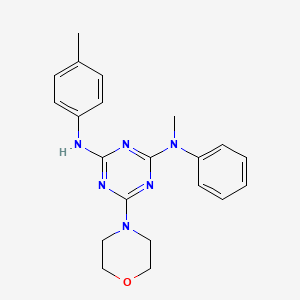
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2462313.png)
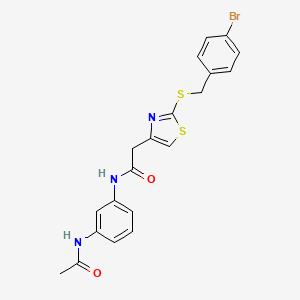
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2462315.png)
